![molecular formula C16H21N3O3S B2606023 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide CAS No. 459418-37-2](/img/structure/B2606023.png)
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It was first synthesized by Pfizer in 2000 and has since been used in scientific research to investigate the role of α7 nAChR in various physiological and pathological processes.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives, highlighting their antimicrobial and antifungal properties. For instance, thiadiazole derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing moderate to significant efficacy against various strains of bacteria and fungi. The structure-activity relationship studies of these compounds provide valuable insights into designing potent antimicrobial agents (Husam A. Ameen & Ahlam J. Qasir, 2017; M. Noolvi et al., 2016).
Anticancer Properties
Research into thiadiazole derivatives has also shown promising anticancer properties. A study on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated significant DNA protective ability and cytotoxicity against cancer cell lines, suggesting the potential of these compounds in chemotherapy and as part of an efficient therapy strategy with minimal cytotoxicity against cancer cells (M. Gür et al., 2020).
Antioxidant Activity
Thiadiazole derivatives have also been explored for their antioxidant activity. In particular, novel derivatives have shown higher antioxidant activity compared to well-known antioxidants like ascorbic acid, highlighting their potential as therapeutic agents in diseases where oxidative stress plays a critical role (I. Tumosienė et al., 2020).
Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways
The butanamide derivative S 19812, as a dual inhibitor of the cyclooxygenase and lipoxygenase pathways, demonstrated significant analgesic and anti-inflammatory activities in various models, suggesting a potential application of related butanamide derivatives in pain and inflammation management without the adverse effects commonly associated with nonsteroidal anti-inflammatory drugs (C. Tordjman et al., 2003).
Propriétés
IUPAC Name |
4-(4-methoxyphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11(2)15-18-19-16(23-15)17-14(20)5-4-10-22-13-8-6-12(21-3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVWHBWSZQGZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.